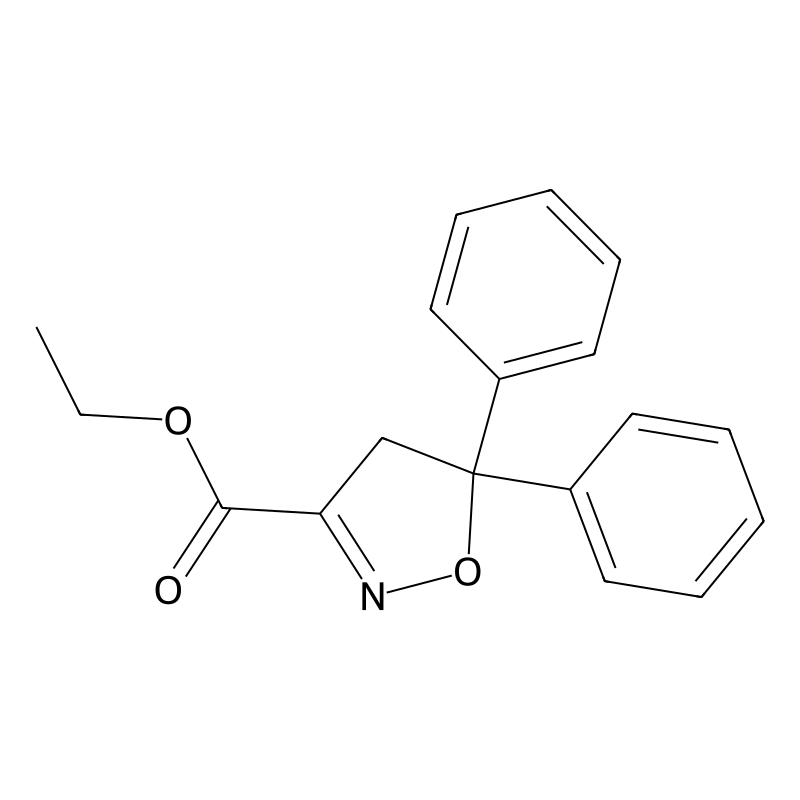Isoxadifen-ethyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Mitigating Herbicide Injury
One of the main areas of research for Isoxadifen-ethyl is its ability to protect crops from injury caused by certain herbicides. Studies have shown that Isoxadifen-ethyl can decrease the negative effects of herbicides like fenoxaprop-P-ethyl on crops such as corn and rice. This allows for targeted weed control without damaging the desired plants.
However, applying Isoxadifen-ethyl alongside herbicides can be challenging, especially when dealing with closely related species like cultivated rice and weedy rice. Researchers are exploring alternative methods, such as applying Isoxadifen-ethyl directly to rice seeds before planting, to achieve selective weed control without harming the crop [].
Development of New Herbicide Safeners
Another area of scientific interest is the development of new and improved herbicide safeners based on Isoxadifen-ethyl. Research has been conducted to modify the structure of Isoxadifen-ethyl and create derivatives with enhanced seed treatment properties. These studies involve synthesizing new compounds and testing their effectiveness in protecting crops from herbicide damage.
Analytical Standard
Isoxadifen-ethyl, scientifically known as ethyl 5,5-diphenyl-4,5-dihydroisoxazole-3-carboxylate, is a chemical compound classified as a herbicide safener. Its primary use is to protect crops from the harmful effects of certain herbicides, enhancing their tolerance and promoting effective weed management. The compound has a molecular formula of C18H17NO3 and a molecular weight of approximately 295.33 g/mol. Isoxadifen-ethyl is particularly noted for its role in increasing the metabolic capacity of plants to detoxify herbicides, thereby mitigating potential phytotoxicity .
Additionally, isoxadifen-ethyl can hydrolyze under alkaline conditions, leading to the formation of byproducts that may further interact with other compounds in agricultural settings .
As a herbicide safener, isoxadifen-ethyl enhances the tolerance of crops such as corn and rice to specific herbicides like fenoxaprop-p-ethyl. It achieves this by inducing cytochrome P450 enzymes that promote the metabolism of herbicides within plant tissues, reducing their phytotoxic effects. Studies have demonstrated that isoxadifen-ethyl does not increase herbicide resistance evolution in plants but rather aids in detoxification processes .
Isoxadifen-ethyl can be synthesized using several methods, with one notable approach involving:
- Starting Materials:
- 1,1-Diphenylethylene
- Ethyl 2-chloro-2-(hydroxyimino)acetate
- Reaction Conditions:
- An alkali metal compound (e.g., sodium bicarbonate) is used as a catalyst.
- The reaction typically occurs in a solvent such as methylene dichloride or methanol.
- Optimal temperature range: 60–70 degrees Celsius.
- Procedure:
This method is favored for its simplicity and high yield potential.
Isoxadifen-ethyl is primarily used as an herbicide safener, which helps crops withstand the application of certain herbicides without suffering from phytotoxic effects. Its applications include:
- Agriculture: Protecting crops like corn and rice from herbicide damage.
- Weed Management: Enhancing the efficacy of herbicides by allowing higher application rates without harming the crop.
Due to its effectiveness in improving crop tolerance, it plays a crucial role in integrated weed management strategies .
Research has indicated that isoxadifen-ethyl interacts with various biological systems within plants. It enhances cytochrome P450 activity, which is essential for metabolizing xenobiotics like herbicides. For instance:
- In studies involving corn and rice, isoxadifen-ethyl was shown to increase detoxification pathways that mitigate herbicide toxicity.
- It has been observed that this compound does not contribute to increased resistance against herbicides but rather supports plant health during chemical stress .
These interactions underline its importance in modern agricultural practices.
Isoxadifen-ethyl shares structural and functional similarities with several other compounds used in agricultural applications. Below are some comparable compounds:
| Compound Name | Structure Type | Application | Unique Features |
|---|---|---|---|
| Fenoxaprop-p-ethyl | Herbicide | Grass control | Selective for grass species |
| Safener (e.g., benoxacor) | Herbicide safener | Protects crops from various herbicides | Different mechanism of action |
| Cloquintocet-mexyl | Herbicide safener | Enhances crop tolerance | Used mainly with specific cereal crops |
Uniqueness of Isoxadifen-Ethyl: Unlike many other safeners that may target specific classes of herbicides or crops, isoxadifen-ethyl demonstrates broad-spectrum efficacy across multiple crop types while enhancing metabolic detoxification mechanisms without promoting resistance evolution .
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.






